EP4 receptor antagonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

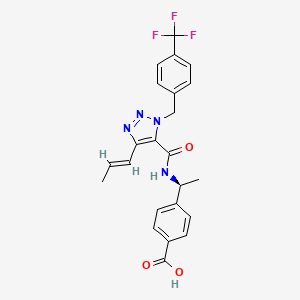

4-[(1S)-1-[[5-[(E)-prop-1-enyl]-3-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carbonyl]amino]ethyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F3N4O3/c1-3-4-19-20(21(31)27-14(2)16-7-9-17(10-8-16)22(32)33)30(29-28-19)13-15-5-11-18(12-6-15)23(24,25)26/h3-12,14H,13H2,1-2H3,(H,27,31)(H,32,33)/b4-3+/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWUZRMXAVDXJV-XGACYXMMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(N(N=N1)CC2=CC=C(C=C2)C(F)(F)F)C(=O)NC(C)C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=C(N(N=N1)CC2=CC=C(C=C2)C(F)(F)F)C(=O)N[C@@H](C)C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of EP4 Receptor Antagonist 1

Introduction

Prostaglandin (B15479496) E2 (PGE2) is a principal prostanoid derived from the cyclooxygenase (COX)-catalyzed metabolism of arachidonic acid. It exerts a wide range of physiological and pathological effects by signaling through four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[1][2] Among these, the EP4 receptor has garnered significant attention as a therapeutic target due to its critical roles in inflammation, pain, bone remodeling, and cancer progression.[2][3][4] In the tumor microenvironment (TME), elevated PGE2 levels promote an immunosuppressive state, facilitating tumor growth and immune evasion, largely through the EP4 signaling pathway.[2][5][6]

EP4 receptor antagonists are a class of therapeutic agents designed to specifically block this signaling axis. "EP4 receptor antagonist 1" is a highly potent and selective competitive antagonist developed for cancer immunotherapy.[7] This technical guide provides an in-depth overview of the EP4 receptor's signaling mechanisms, the molecular action of its antagonists, key quantitative data, and the experimental protocols used for their characterization.

The EP4 Receptor and Its Signaling Pathways

The EP4 receptor is a versatile GPCR that, upon activation by PGE2, initiates multiple downstream signaling cascades. Unlike other EP receptors, EP4 distinctly couples to several G-proteins, leading to diverse and sometimes opposing cellular responses.[3][8]

1.1. Canonical Gαs-cAMP Pathway

The predominant signaling pathway for the EP4 receptor involves its coupling to the stimulatory G-protein, Gαs.[1][9] This activation leads to the following sequence:

-

Adenylyl Cyclase (AC) Activation: The activated Gαs subunit stimulates AC, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1][10]

-

Second Messenger Signaling: The resulting increase in intracellular cAMP levels activates two main downstream effectors:

-

Protein Kinase A (PKA): A primary effector that phosphorylates numerous substrate proteins, including the cAMP-responsive element-binding protein (CREB), to modulate gene transcription.[10]

-

Exchange Protein Activated by cAMP (Epac): A PKA-independent effector involved in various cellular processes.[8][10]

-

1.2. Non-Canonical PI3K/Akt Pathway

Emerging evidence indicates that the EP4 receptor can also signal through pathways independent of Gαs and cAMP.[3][8] This alternative pathway involves:

-

Gαi or Gβγ Subunit Activation: The EP4 receptor can couple to the inhibitory G-protein, Gαi, or utilize the Gβγ subunits released upon GPCR activation.[3][8][10]

-

PI3K Activation: These subunits can directly activate Phosphatidylinositol 3-kinase (PI3K).[9][11]

-

Akt Signaling: PI3K activation leads to the phosphorylation and activation of the protein kinase Akt (also known as Protein Kinase B), a central node in signaling pathways that regulate cell survival, proliferation, and migration.[9] This pathway can also lead to the phosphorylation of ERK.[9]

This dual signaling capability allows the EP4 receptor to mediate a complex array of biological functions.

Core Mechanism of EP4 Receptor Antagonism

EP4 receptor antagonists function as competitive inhibitors. They are designed to bind with high affinity and selectivity to the same binding site on the EP4 receptor as the endogenous ligand, PGE2.[7]

-

Agonist Action: When PGE2 binds to the EP4 receptor, it induces a conformational change that triggers the activation of intracellular G-proteins and subsequent signaling cascades.

-

Antagonist Action: this compound binds to the receptor but does not induce the necessary conformational change for activation. By occupying the binding site, it physically blocks PGE2 from binding, thereby preventing receptor activation and inhibiting all downstream signaling events.[2][12] This blockade effectively neutralizes the biological effects of PGE2 mediated through the EP4 receptor.

Quantitative Profile of EP4 Receptor Antagonists

The potency and selectivity of an antagonist are critical for its therapeutic utility. These are quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.

Table 1: In Vitro Activity of this compound

| Target | Species | IC50 | Selectivity | Reference |

|---|---|---|---|---|

| EP4 Receptor | Human | 6.1 nM | >1600-fold vs. EP1, EP2, EP3 | [7] |

| EP4 Receptor | Mouse | 16.2 nM | - | [7] |

| EP1, EP2, EP3 | Human | >10,000 nM | - |[7] |

Table 2: Comparative In Vitro Potency of Selected EP4 Antagonists

| Compound | Assay Type | Cell Line | IC50 | Reference |

|---|---|---|---|---|

| E7046 | cAMP Functional Assay | HEK293-hEP4 | 10.19 nM | [2] |

| L001 | CRE Luciferase Assay | HEK293 | 7.29 nM | [12] |

| Compound 36 | cAMP Functional Assay | HEK293-hEP4 | 4.3 nM | [2] |

| ER-819762 | cAMP Reporter Assay | HEK293 | 59 nM |[11] |

Key Experimental Protocols for Characterization

The development of any EP4 antagonist relies on robust assays to determine its potency, selectivity, and in vivo efficacy.

4.1. Protocol: In Vitro Functional Potency via cAMP Accumulation Assay

This is the gold-standard assay to measure the functional inhibition of the EP4 receptor's canonical Gαs pathway.

-

Objective: To determine the IC50 value of an EP4 antagonist by measuring its ability to inhibit PGE2-induced cAMP production.

-

Methodology:

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably overexpressing the human EP4 receptor are cultured and seeded into 96-well plates.[2][11]

-

Pre-treatment: Cells are washed and incubated in serum-free medium containing a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX, 100 µM), for approximately 24 hours to prevent the degradation of intracellular cAMP.[13]

-

Antagonist Incubation: Serial dilutions of the EP4 antagonist are added to the wells and incubated for a defined period.

-

Agonist Stimulation: A fixed concentration of PGE2 (typically at its EC80) is added to all wells (except negative controls) to stimulate cAMP production. The plate is incubated for approximately 15 minutes.[13]

-

Cell Lysis and Detection: The reaction is stopped, and cells are lysed. The intracellular cAMP concentration in the lysate is quantified using a competitive enzyme immunoassay (EIA) or a homogenous assay technology like HTRF (Homogeneous Time-Resolved Fluorescence).[13]

-

Data Analysis: A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the antagonist concentration. The IC50 value is calculated from this curve using a four-parameter logistic fit.

-

4.2. Protocol: In Vivo Efficacy in a Murine Tumor Xenograft Model

This protocol assesses the antagonist's ability to control tumor growth in a living organism, often by modulating the immune system.

-

Objective: To evaluate the anti-tumor efficacy of an EP4 antagonist alone or in combination with other therapies (e.g., checkpoint inhibitors).

-

Methodology:

-

Animal Model: Immunocompetent mice (e.g., BALB/c) are used.

-

Tumor Implantation: A syngeneic tumor cell line, such as CT26 colon carcinoma, is injected subcutaneously into the flank of each mouse.[2]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment cohorts (e.g., vehicle control, EP4 antagonist, anti-PD-1 antibody, combination therapy).

-

Dosing: The EP4 antagonist is administered, typically via oral gavage, on a daily schedule.[2] Other therapies are administered according to their established protocols.

-

Monitoring: Tumor volume is measured with calipers every 2-3 days. Animal body weight and overall health are monitored throughout the study.

-

Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors and spleens are harvested for ex vivo analysis, such as flow cytometry or immunohistochemistry, to assess changes in immune cell populations (e.g., CD8+ T cells, myeloid-derived suppressor cells, M2 macrophages).[5][6]

-

Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical significance is determined between groups.

-

Therapeutic Implications and In Vivo Evidence

By blocking PGE2-EP4 signaling, antagonists can produce significant therapeutic effects across various diseases.

-

Immuno-Oncology: This is a primary area of development. In the TME, PGE2-EP4 signaling suppresses anti-tumor immunity. EP4 antagonists can reverse this by inhibiting the function of myeloid-derived suppressor cells (MDSCs) and M2-like tumor-associated macrophages, while increasing the infiltration and function of cytotoxic CD8+ T cells.[5][6] This action can convert "cold," non-T-cell-inflamed tumors into "hot" tumors that are more responsive to immune checkpoint inhibitors.[5][6]

-

Inflammation and Arthritis: PGE2 is a key mediator of inflammation and pain. Selective EP4 antagonists have demonstrated efficacy in preclinical models of arthritis by reducing paw swelling, inflammatory biomarkers, and bone destruction.[11][14]

-

Bone Remodeling: Systemic administration of PGE2 increases bone mass via the EP4 receptor. This effect is abrogated by EP4 antagonists, indicating a role in regulating osteoblastic activity.[4]

Table 3: Summary of In Vivo and Clinical Data for Representative EP4 Antagonists

| Compound | Model / Patient Population | Dosing | Key Outcomes | Reference |

|---|---|---|---|---|

| CJ-023,423 | Rat Adjuvant-Induced Arthritis | Oral administration | Significant inhibition of paw swelling, synovial inflammation, and bone destruction. | [14] |

| E7046 | Phase 1: Patients with advanced solid tumors | 125-750 mg once daily (oral) | Manageable safety profile; stable disease observed in 23% of patients. | [15] |

| Vorbipiprant | Phase 1b/2a: Refractory metastatic colorectal cancer | 30-180 mg twice daily (oral) + Balstilimab | No dose-limiting toxicities; Disease Control Rate of 50%. | [16][17] |

| Unnamed Antagonist | Rat model of bone formation | 10 mg/kg (systemic) | Abrogated PGE2-induced increase in cancellous bone area. |[4] |

Conclusion

EP4 receptor antagonists, including the highly potent and selective "this compound," represent a sophisticated therapeutic strategy targeting the detrimental effects of PGE2 signaling. Their core mechanism of action is competitive inhibition of the EP4 receptor, which blocks both the canonical cAMP-PKA and non-canonical PI3K-Akt signaling pathways. This dual inhibition translates into potent anti-inflammatory, analgesic, and, most notably, immunomodulatory effects that can restore anti-tumor immunity. The continued development of these agents, guided by the robust in vitro and in vivo assays described herein, holds significant promise for the treatment of cancer and other inflammatory diseases.

References

- 1. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A selective EP4 receptor antagonist abrogates the stimulation of osteoblast recruitment from bone marrow stromal cells by prostaglandin E2 in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action [frontiersin.org]

- 6. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ca01.primo.exlibrisgroup.com [ca01.primo.exlibrisgroup.com]

- 9. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Antagonism of the prostaglandin E receptor EP4 inhibits metastasis and enhances NK function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of the selective EP4 antagonist, CJ-023,423 on chronic inflammation and bone destruction in rat adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jitc.bmj.com [jitc.bmj.com]

- 16. The Prostaglandin EP4 Antagonist Vorbipiprant Combined with PD-1 Blockade for Refractory Microsatellite-Stable Metastatic Colorectal Cancer: A Phase Ib/IIa Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

In-Depth Technical Guide: EP4 Receptor Antagonist 1 (CAS: 2287259-07-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E2 (PGE2) is a key inflammatory mediator that plays a significant role in creating an immunosuppressive tumor microenvironment, thereby facilitating tumor growth and immune evasion. The E-type prostanoid receptor 4 (EP4) is a primary receptor for PGE2, and its blockade has emerged as a promising strategy in cancer immunotherapy. This technical guide provides a comprehensive overview of the potent and selective EP4 receptor antagonist, identified by CAS number 2287259-07-6 and herein referred to as "EP4 Receptor Antagonist 1". This document details its mechanism of action, in vitro and in vivo potency, selectivity, and pharmacokinetic profile. Furthermore, it provides detailed experimental protocols for key assays used in its characterization and visualizes the associated signaling pathways and experimental workflows.

Compound Profile

-

IUPAC Name: 4-[(1S)-1-[[[4-(1E)-1-propen-1-yl-1-[[4-(trifluoromethyl)phenyl]methyl]-1H-1,2,3-triazol-5-yl]carbonyl]amino]ethyl]-benzoic acid[1][2]

-

Molecular Weight: 458.4 g/mol [2]

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₃H₂₁F₃N₄O₃ |

| Molecular Weight | 458.4 g/mol |

| Appearance | Crystalline solid |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, DMSO:PBS (pH 7.2) (1:6): 0.14 mg/ml |

| λmax | 218, 235 nm |

Mechanism of Action and Signaling Pathway

This compound is a highly potent and selective competitive antagonist of the prostanoid EP4 receptor. The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand PGE2, primarily couples to the Gαs protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP then activates protein kinase A (PKA), which in turn phosphorylates downstream targets, including the cAMP response element-binding protein (CREB), leading to the transcription of genes involved in inflammation and immunosuppression. EP4 can also signal through alternative pathways, such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.

By competitively binding to the EP4 receptor, this compound blocks the binding of PGE2, thereby inhibiting these downstream signaling cascades. This leads to a reduction in the immunosuppressive effects of PGE2 within the tumor microenvironment, which can enhance anti-tumor immune responses.

Caption: EP4 Receptor Signaling Pathway and Point of Antagonism.

Quantitative Data

In Vitro Potency and Selectivity

This compound demonstrates high potency for both human and mouse EP4 receptors and excellent selectivity against other human prostanoid EP receptors.[3]

Table 2: In Vitro Antagonist Activity (IC₅₀ nM)

| Receptor Target | IC₅₀ (nM) | Assay Type | Cell Line |

| Human EP4 | 6.1 ± 0.2 | Intracellular Ca²⁺ Mobilization | CHO-Gα16 |

| Mouse EP4 | 16.2 | Intracellular Ca²⁺ Mobilization | CHO-Gα16 |

| Human EP1 | >10,000 | Intracellular Ca²⁺ Mobilization | CHO-Gα16 |

| Human EP2 | >10,000 | Intracellular Ca²⁺ Mobilization | CHO-Gα16 |

| Human EP3 | >10,000 | Intracellular Ca²⁺ Mobilization | CHO-Gα16 |

| Human EP4 | 18.7 ± 0.6 | cAMP Accumulation | HEK293-EP4 |

| Human EP4 | 5.2 ± 0.4 | CRE Reporter Assay | HEK293 |

| Human EP4 | 0.4 ± 0.1 | β-arrestin Recruitment | HEK293-EP4 |

Data presented as mean ± SEM where available.

In Vivo Efficacy

In a syngeneic mouse model of colon cancer (CT26), oral administration of this compound resulted in significant, dose-dependent inhibition of tumor growth.[3][4]

Table 3: In Vivo Antitumor Efficacy in CT26 Colon Cancer Model

| Dose (mg/kg, oral, once daily) | Tumor Growth Inhibition (TGI) (%) | Animal Model |

| 16 | 24.6% | BALB/c female mice |

| 50 | 54.7% | BALB/c female mice |

| 150 | 63.8% | BALB/c female mice |

No significant body weight loss was observed at the tested dosages, indicating good tolerability.[4]

Pharmacokinetics

Pharmacokinetic studies were conducted in mice to evaluate the drug-like properties of the antagonist.

Table 4: Pharmacokinetic Parameters in Mice

| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |

| Clearance (CL) | 1.7 L/h/kg | - |

| Half-life (t₁/₂) | 4.1 h | 4.7 h |

| Oral Bioavailability (F) | - | 48.0% |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Caption: General Experimental Workflow for Antagonist Characterization.

In Vitro Assays

This assay is used to determine the potency (IC₅₀) of the antagonist by measuring its ability to inhibit PGE2-induced increases in intracellular calcium in cells co-expressing the EP4 receptor and a promiscuous G-protein.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing the human EP4 receptor and the Gα16 protein (CHO-hEP4-Gα16).

-

Reagents:

-

PGE2 (Prostaglandin E2)

-

This compound

-

Fluo-4 AM (calcium-sensitive fluorescent dye)

-

Assay Buffer (e.g., HBSS with 20 mM HEPES)

-

-

Protocol:

-

Cell Plating: Seed CHO-hEP4-Gα16 cells into black-walled, clear-bottom 96-well microplates and culture overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM loading solution in the dark at 37°C for 1 hour.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Antagonist Incubation: Add the antagonist dilutions to the respective wells and incubate for 20-30 minutes at room temperature.

-

Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Record baseline fluorescence, then add a pre-determined EC₈₀ concentration of PGE2 to all wells.

-

Data Acquisition: Continuously measure the fluorescence intensity (excitation ~485 nm, emission ~525 nm) for 2-3 minutes to capture the calcium flux.

-

Data Analysis: The antagonist's inhibitory effect is calculated as a percentage of the response to PGE2 alone. The IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.

-

This assay measures the antagonist's ability to block PGE2-induced recruitment of β-arrestin to the activated EP4 receptor, a key event in GPCR desensitization and signaling.

-

Cell Line: HEK293 cells stably expressing the human EP4 receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (DiscoverX PathHunter®).

-

Principle: Upon receptor activation, β-arrestin-EA is recruited to the EP4-ProLink, forcing the complementation of the two β-galactosidase enzyme fragments. The resulting active enzyme hydrolyzes a substrate to produce a chemiluminescent signal.

-

Protocol:

-

Cell Plating: Plate the PathHunter® HEK293-EP4 cells in a 384-well white, solid-bottom assay plate and incubate overnight.

-

Antagonist Addition: Add serial dilutions of this compound to the cells.

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

Agonist Addition: Add an EC₈₀ concentration of PGE2 to the wells.

-

Incubation: Incubate for 90 minutes at 37°C.

-

Detection: Add PathHunter® Detection Reagents to each well.

-

Incubation: Incubate for 60 minutes at room temperature in the dark.

-

Signal Reading: Measure chemiluminescence using a standard plate reader.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value using non-linear regression.

-

In Vivo Studies

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of the antagonist in a living organism.

-

Animal Model: Male CD-1 mice.

-

Dosing:

-

Intravenous (IV): A single dose of 1 mg/kg administered via the tail vein.

-

Oral (PO): A single dose of 5 mg/kg administered by oral gavage.

-

-

Protocol:

-

Compound Formulation: Prepare the dosing solutions in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

-

Dosing: Administer the compound to the mice as described above.

-

Blood Sampling: Collect blood samples from the mice at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as clearance (CL), half-life (t₁/₂), and oral bioavailability (F).

-

This study evaluates the anti-cancer efficacy of the antagonist in a syngeneic tumor model, which has a competent immune system.

-

Animal Model: 6-week-old female BALB/c mice.

-

Tumor Model: CT26 murine colon carcinoma cells.

-

Protocol:

-

Tumor Cell Inoculation: Subcutaneously inject CT26 cells into the right flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., ~100-150 mm³).

-

Randomization: Randomize the mice into vehicle control and treatment groups.

-

Dosing: Administer this compound orally, once daily, at doses of 16, 50, and 150 mg/kg for a specified period (e.g., two weeks). The vehicle control group receives the formulation vehicle only.

-

Tumor Measurement: Measure the tumor dimensions using calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).

-

Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for immune cell infiltration).

-

Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control group.

-

Conclusion

This compound (CAS: 2287259-07-6) is a highly potent, selective, and orally bioavailable antagonist of the EP4 receptor. Its ability to inhibit PGE2-mediated signaling translates into significant anti-tumor efficacy in preclinical models with a competent immune system. The data and protocols presented in this guide provide a comprehensive resource for researchers in the fields of oncology, immunology, and drug discovery who are interested in targeting the PGE2-EP4 signaling axis. This compound represents a valuable tool for further investigation into the role of EP4 in cancer and other inflammatory diseases and holds potential as a candidate for clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. meliordiscovery.com [meliordiscovery.com]

- 4. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Signaling Pathways of EP4 Receptor Antagonists

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document delineates the molecular mechanisms and downstream signaling cascades affected by the antagonism of the Prostaglandin (B15479496) E2 Receptor 4 (EP4). It provides a technical overview of the key pathways, quantitative data on antagonist activity, and detailed protocols for relevant experimental assays.

Introduction: The EP4 Receptor and Its Antagonism

The Prostaglandin E2 (PGE2) receptor EP4 is a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathophysiological processes, including inflammation, pain, cancer progression, and immune modulation.[1][2] The endogenous ligand, PGE2, is a potent lipid mediator often found at high concentrations in inflammatory and tumor microenvironments.[1][3] Upon activation by PGE2, the EP4 receptor triggers a cascade of intracellular events.[1] EP4 receptor antagonists are molecules that selectively bind to the EP4 receptor, blocking the binding of PGE2 and thereby inhibiting its downstream effects.[1][4] This inhibitory action makes EP4 antagonists a promising therapeutic strategy for various diseases, particularly in oncology and inflammatory conditions.[1][3][5]

Core Downstream Signaling Pathways Modulated by EP4 Antagonists

The EP4 receptor primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase. However, evidence also points to its coupling with other pathways, including Gαi and β-arrestin.[2][6][7] An EP4 antagonist will block all PGE2-mediated signaling originating from the receptor.

Inhibition of the Gαs/cAMP/PKA/CREB Pathway

The canonical and most well-characterized signaling pathway for the EP4 receptor involves the Gαs protein.[2][6]

-

Mechanism of Action: When PGE2 binds to the EP4 receptor, it induces a conformational change that activates the associated Gαs protein.[8] This activation leads to the stimulation of adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).[1][9] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA).[1][10] PKA, in turn, phosphorylates various downstream targets, a key one being the cAMP Response Element-Binding Protein (CREB).[10][11] Phosphorylated CREB (pCREB) translocates to the nucleus and acts as a transcription factor, modulating the expression of genes involved in proliferation, survival, and inflammation.[9][10]

-

Effect of Antagonism: An EP4 receptor antagonist prevents the initial binding of PGE2, thereby blocking the entire Gαs-mediated cascade.[1] This results in a significant reduction of PGE2-induced cAMP production, leading to decreased PKA activity and a subsequent lack of CREB phosphorylation and target gene transcription.[1][12]

Figure 1: Inhibition of the EP4-Gαs-cAMP signaling pathway by an EP4 receptor antagonist.

Inhibition of β-Arrestin Recruitment and Signaling

GPCR activation is often followed by a process of desensitization and signaling diversification mediated by β-arrestins.[13][14]

-

Mechanism of Action: Following agonist binding, the EP4 receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin proteins.[7] The recruitment of β-arrestin not only desensitizes the receptor to further G-protein activation but also initiates a separate wave of G-protein-independent signaling.[14] This can include the activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) cascade.[15][16]

-

Effect of Antagonism: By preventing the initial PGE2-induced activation and subsequent phosphorylation of the EP4 receptor, an antagonist effectively blocks the recruitment of β-arrestin.[7] This abrogates any downstream signaling events that are dependent on the formation of the EP4/β-arrestin complex.

References

- 1. What are EP4 antagonists and how do they work? [synapse.patsnap.com]

- 2. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Functional selectivity of natural and synthetic prostaglandin EP4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Prostaglandin E2 Receptor 4 (EP4) Affects Trophoblast Functions via Activating the cAMP-PKA-pCREB Signaling Pathway at the Maternal-Fetal Interface in Unexplained Recurrent Miscarriage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Prostaglandin EP4 receptor - Wikipedia [en.wikipedia.org]

The Structure-Activity Relationship of EP4 Receptor Antagonists: A Technical Guide

Introduction: The prostaglandin (B15479496) E2 (PGE2) receptor 4 (EP4) is a G-protein coupled receptor that has emerged as a significant therapeutic target for a range of pathologies, including inflammation, pain, and cancer.[1][2] The development of selective EP4 receptor antagonists is a key area of research aimed at modulating the diverse physiological and pathophysiological effects of PGE2. This technical guide provides a detailed overview of the structure-activity relationship (SAR) for various classes of EP4 receptor antagonists, methodologies for their evaluation, and a summary of their signaling pathways.

Core Chemical Scaffolds and Structure-Activity Relationships

The quest for potent and selective EP4 receptor antagonists has led to the exploration of diverse chemical scaffolds. This section details the SAR for several prominent classes of these antagonists, with a focus on how structural modifications influence their inhibitory activity.

Indole-2-Carboxamides

A novel series of indole-2-carboxamide derivatives has been identified as potent and selective EP4 antagonists.[2] SAR studies on this scaffold have revealed several key features that govern their activity. The general structure consists of a substituted indole-2-carboxamide core linked to a benzoic acid moiety.

Key SAR insights for this series include:

-

Substitution on the Indole (B1671886) Ring: Modifications at various positions of the indole ring have been explored to optimize potency and pharmacokinetic properties.

-

Amide Linker: The nature of the amide linker and the substituents attached to it are crucial for high-affinity binding.

-

Benzoic Acid Moiety: The carboxylic acid group is a critical feature for interaction with the receptor, likely forming hydrogen bonds with key residues.[2]

Table 1: SAR of Indole-2-Carboxamide Derivatives as EP4 Antagonists [2]

| Compound | R1 | R2 | R3 | hEP4 IC50 (nM) |

| 25 | H | H | H | 47.1 |

| 33 | H | H | 3-CF3 | 11.2 |

| 36 | H | (S)-CH3 | 3-CF3 | 4.3 |

| 37 | F | (S)-CH3 | 3-CF3 | 80.7 |

Data represents the antagonistic activity at the human EP4 receptor, determined by measuring PGE2-induced cAMP formation in HEK293-hEP4 cells.[2]

1H-1,2,3-Triazole Derivatives

Another promising class of EP4 antagonists is based on a 1H-1,2,3-triazole scaffold. These compounds have demonstrated low nanomolar potency and excellent selectivity.

Table 2: SAR of 1H-1,2,3-Triazole Derivatives as EP4 Antagonists

| Compound | R1 | R2 | Human EP4 IC50 (nM) (Calcium Flux) | Mouse EP4 IC50 (nM) (Calcium Flux) |

| Compound A | H | H | 15.4 | 28.3 |

| Compound B | 4-F | H | 8.2 | 19.5 |

| EP4 receptor antagonist 1 | 4-CF3 | H | 6.1 | 16.2 |

| Compound D | 4-Cl | H | 7.5 | 18.1 |

Data from a calcium flux assay in CHO-K1 cells co-expressing the human or mouse EP4 receptor and Gα16.

Urea-Containing Pyrazoles and Triaryl Scaffolds

Research has also explored urea-containing pyrazoles and various triaryl scaffolds as potential EP4 antagonists.[3][4] These classes of compounds aim to provide alternative pharmacophores with improved drug-like properties. While detailed comparative tables are not as readily available in the public domain for these series, the research indicates that the central scaffold and the nature and position of substituents on the aromatic rings are critical determinants of their antagonist activity.

Experimental Protocols

The characterization of EP4 receptor antagonists relies on a suite of in vitro and in vivo assays. The following are detailed protocols for key experiments cited in the evaluation of these compounds.

In Vitro Assays

1. EP4 Receptor Radioligand Binding Assay

This assay determines the affinity of a test compound for the EP4 receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing the human EP4 receptor.

-

[3H]-PGE2 (Radioligand).

-

Assay Buffer: 50 mM MES, pH 6.0, 10 mM MgCl2, 1 mM EDTA.

-

Test compounds at various concentrations.

-

Non-specific binding control (e.g., high concentration of unlabeled PGE2).

-

GF/B filter plates.

-

Scintillation fluid.

-

-

Procedure:

-

In a 96-well plate, add cell membranes, [3H]-PGE2 (at a concentration near its Kd), and either vehicle, non-specific binding control, or test compound.

-

Incubate the plate at room temperature for 2 hours with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the GF/B filter plate using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity bound to the filters using a scintillation counter.

-

Calculate the specific binding and determine the Ki of the test compound using the Cheng-Prusoff equation.

-

2. cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit the production of cyclic AMP (cAMP) stimulated by an EP4 receptor agonist (e.g., PGE2).

-

Materials:

-

HEK293 cells stably expressing the human EP4 receptor.

-

PGE2 (agonist).

-

Test compounds at various concentrations.

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

-

Procedure:

-

Plate the HEK293-hEP4 cells in a 96-well plate and allow them to attach overnight.

-

Pre-incubate the cells with various concentrations of the test compound or vehicle for 30 minutes at 37°C.

-

Stimulate the cells with a fixed concentration of PGE2 (typically the EC80) for 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Generate a dose-response curve and calculate the IC50 value for the antagonist.

-

3. β-Arrestin Recruitment Assay

This assay assesses the potential for biased signaling by measuring the recruitment of β-arrestin to the EP4 receptor upon ligand binding.

-

Materials:

-

Cells co-expressing the EP4 receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., PathHunter® cells).

-

Agonist (PGE2).

-

Test compounds at various concentrations.

-

Assay-specific detection reagents.

-

-

Procedure:

-

Plate the engineered cells in a 96-well plate.

-

Add the test compounds at various concentrations and incubate for a specified period.

-

Add the agonist (PGE2) to stimulate β-arrestin recruitment.

-

Add the detection reagents according to the assay kit protocol.

-

Measure the signal (e.g., chemiluminescence) using a plate reader.

-

Analyze the data to determine the potency of the compound in modulating β-arrestin recruitment.

-

In Vivo Models

1. Carrageenan-Induced Paw Edema Model (Inflammation)

This model is used to evaluate the anti-inflammatory effects of EP4 antagonists.

-

Animals: Male Wistar rats or Swiss albino mice.

-

Procedure:

-

Administer the test compound or vehicle orally or via another appropriate route.

-

After a set pre-treatment time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Measure the paw volume or thickness at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

-

Calculate the percentage inhibition of paw edema for the treated groups compared to the vehicle control group.

-

2. Syngeneic Tumor Models (Cancer)

These models are used to assess the anti-tumor efficacy of EP4 antagonists, often in combination with immunotherapy.[5]

-

Animals: Immunocompetent mice (e.g., BALB/c).

-

Cell Line: A syngeneic tumor cell line (e.g., CT26 colon carcinoma).

-

Procedure:

-

Implant the tumor cells subcutaneously into the flank of the mice.

-

Once the tumors reach a palpable size, randomize the animals into treatment groups.

-

Administer the EP4 antagonist, a checkpoint inhibitor (e.g., anti-PD-1), the combination, or vehicle according to a predetermined schedule.

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

At the end of the study, tumors and other tissues can be harvested for further analysis (e.g., immune cell infiltration).

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in EP4 receptor signaling and the workflows for antagonist discovery is crucial for a comprehensive understanding.

EP4 Receptor Signaling Pathway

The EP4 receptor primarily couples to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP.[2] However, evidence also suggests coupling to other pathways, including Gαi and β-arrestin.

Caption: EP4 Receptor Signaling Pathways.

High-Throughput Screening Workflow for EP4 Antagonists

The discovery of novel EP4 antagonists often begins with a high-throughput screening (HTS) campaign to identify initial hit compounds from large chemical libraries.[6]

Caption: HTS Workflow for EP4 Antagonists.

Conclusion

The development of potent and selective EP4 receptor antagonists holds significant promise for the treatment of a variety of diseases. The structure-activity relationships of diverse chemical scaffolds, such as indole-2-carboxamides and 1H-1,2,3-triazoles, provide a strong foundation for the rational design of new therapeutic agents. The robust suite of in vitro and in vivo assays detailed in this guide are essential tools for the characterization and optimization of these compounds. Future research will likely focus on refining the selectivity profiles of these antagonists and further exploring their therapeutic potential in complex diseases like cancer, where the modulation of the tumor microenvironment is a key objective.

References

- 1. A selective EP4 receptor antagonist abrogates the stimulation of osteoblast recruitment from bone marrow stromal cells by prostaglandin E2 in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of EP4 antagonists with image-guided explainable deep learning workflow | National Science Open (NSO) [nso-journal.org]

In-Depth Technical Guide: Discovery and Synthesis of EP4 Receptor Antagonist 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of EP4 Receptor Antagonist 1, a potent and selective inhibitor of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). This document details its mechanism of action, pharmacological properties, and potential therapeutic applications, with a focus on oncology.

Introduction

Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, and cancer. It exerts its effects through four G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has emerged as a critical target in immuno-oncology. Its activation by PGE2 in the tumor microenvironment promotes tumor growth, metastasis, and immune evasion. Consequently, the development of selective EP4 receptor antagonists represents a promising therapeutic strategy to enhance anti-tumor immunity.

"this compound" (Chemical Name: 4-[(1S)-1-[[[4-(1E)-1-propen-1-yl-1-[[4-(trifluoromethyl)phenyl]methyl]-1H-1,2,3-triazol-5-yl]carbonyl]amino]ethyl]-benzoic acid; CAS No.: 2287259-07-6) is a novel, highly potent, and selective competitive antagonist of the EP4 receptor. This guide summarizes the key data and methodologies related to its discovery and preclinical evaluation.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological properties of this compound.

Table 1: In Vitro Biological Activity of this compound [1][2][3]

| Parameter | Species | Cell Line | Assay Type | IC50 (nM) |

| EP4 Antagonism | Human | CHO-Gα16-hEP4 | Calcium Flux | 6.1 ± 0.2 |

| Human | HEK293-hEP4 | cAMP Accumulation | 18.7 ± 0.6 | |

| Human | HEK293-hEP4 | CRE Reporter | 5.2 ± 0.4 | |

| Human | HEK293-hEP4 | β-arrestin Recruitment | 0.4 ± 0.1 | |

| Mouse | CHO-Gα16-mEP4 | Calcium Flux | 16.2 ± 1.7 | |

| Receptor Selectivity | Human | - | - | >10,000 (for EP1, EP2, EP3) |

Table 2: In Vivo Pharmacokinetic and Efficacy Data of this compound in Mice [1]

| Parameter | Route of Administration | Dose | Value |

| Pharmacokinetics | Intravenous | 1 mg/kg | CL = 1.7 L/h/kg |

| t½ = 4.1 h | |||

| Oral | 5 mg/kg | F = 48.0% | |

| t½ = 4.7 h | |||

| Efficacy | Oral (once daily for two weeks) | 16 mg/kg | TGI = 24.6% |

| (CT26 Colon Carcinoma Model) | 50 mg/kg | TGI = 54.7% | |

| 150 mg/kg | TGI = 63.8% |

CL: Clearance; t½: Half-life; F: Oral Bioavailability; TGI: Tumor Growth Inhibition.

Signaling Pathways and Mechanism of Action

EP4 receptor activation by its endogenous ligand PGE2 primarily initiates a signaling cascade through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling pathway is implicated in immunosuppression within the tumor microenvironment. This compound competitively binds to the EP4 receptor, blocking PGE2-mediated signaling.

Below is a diagram illustrating the canonical EP4 receptor signaling pathway and the inhibitory action of this compound.

Caption: EP4 Receptor Signaling Pathway and Inhibition.

This compound has also been shown to inhibit PGE2-stimulated β-arrestin recruitment and reverse PGE2-induced ERK phosphorylation, indicating its comprehensive blockade of EP4-mediated signaling pathways.[1]

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step synthetic protocol for this compound (CAS 2287259-07-6) is not explicitly available in the public domain, its structure suggests a synthetic route involving the formation of the 1,2,3-triazole core, likely via a copper-catalyzed azide-alkyne cycloaddition (click chemistry), followed by amide coupling and functional group manipulations. The general workflow for synthesizing similar 1,2,3-triazole-containing compounds is depicted below.

Caption: General Synthetic Workflow for this compound.

In Vitro Biological Assays

A series of in vitro assays were employed to characterize the antagonistic activity of the compound.

References

- 1. US20100234615A1 - Process for the synthesis of triazoles - Google Patents [patents.google.com]

- 2. Discovery and Characterization of 1 H-1,2,3-Triazole Derivatives as Novel Prostanoid EP4 Receptor Antagonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Binding Affinity and Kinetics of EP4 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of a representative EP4 receptor antagonist, BGC20-1531. The E-type prostanoid receptor 4 (EP4) is a G protein-coupled receptor (GPCR) activated by prostaglandin (B15479496) E2 (PGE2).[1] It is implicated in various physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Consequently, the development of selective EP4 receptor antagonists is a significant area of therapeutic research.[1][2]

EP4 Receptor Signaling Pathways

The EP4 receptor primarily couples to the Gs alpha subunit (Gαs), which activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[1][3] This signaling cascade can modulate various downstream effectors, resulting in diverse biological effects such as vasodilation and modulation of immune cell activity.[4] There is also evidence that the EP4 receptor can couple to other signaling pathways, including the Gi alpha subunit (Gαi) and β-arrestin.[1][5] Understanding the complete signaling profile of an EP4 antagonist is crucial for predicting its therapeutic effects and potential side effects.[1]

// Nodes PGE2 [label="PGE2", fillcolor="#FBBC05", fontcolor="#202124"]; EP4R [label="EP4 Receptor", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.5, height=1]; Gs [label="Gαs", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Gi [label="Gαi", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="PKA", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; beta_arrestin [label="β-arrestin", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; CREB [label="CREB Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Physiological_Effects [label="Physiological Effects\n(e.g., Inflammation, Vasodilation)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Antagonist [label="BGC20-1531", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges PGE2 -> EP4R [color="#202124"]; Antagonist -> EP4R [arrowhead=tee, color="#EA4335"]; EP4R -> Gs [color="#34A853"]; EP4R -> Gi [style=dashed, color="#EA4335"]; EP4R -> beta_arrestin [style=dashed, color="#5F6368"]; Gs -> AC [color="#34A853"]; AC -> cAMP [color="#202124"]; cAMP -> PKA [color="#202124"]; PKA -> CREB [color="#202124"]; Gi -> PI3K [style=dashed, color="#EA4335"]; beta_arrestin -> ERK [style=dashed, color="#5F6368"]; PI3K -> Akt [color="#202124"]; CREB -> Physiological_Effects [color="#202124"]; ERK -> Physiological_Effects [color="#202124"]; Akt -> Physiological_Effects [color="#202124"]; } EP4 Receptor Signaling Pathways.

Binding Affinity of BGC20-1531

BGC20-1531 is a novel, potent, and selective prostanoid EP4 receptor antagonist.[6][7] It has demonstrated high affinity for both recombinant human EP4 receptors expressed in cell lines and native EP4 receptors in human cerebral and meningeal arteries.[6][7] The binding affinity is a critical parameter in drug development, as it often correlates with the potency of the compound.

| Parameter | Value | Assay System | Reference |

| pKB | 7.6 | Recombinant human EP4 receptors | [6][7] |

| pKB | 7.6-7.8 | Native EP4 receptors (human cerebral and meningeal artery) | [6][7] |

| pKi | < 5 | Wide range of other receptors, channels, transporters, and enzymes | [6][7] |

pKB is the negative logarithm of the antagonist dissociation constant, and a higher value indicates higher affinity. pKi is the negative logarithm of the inhibition constant.

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[8] The following is a generalized protocol for a competitive radioligand binding assay to determine the binding affinity of an EP4 receptor antagonist.

1. Membrane Preparation:

-

Membranes are prepared from cells overexpressing the human EP4 receptor.[9]

-

Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes.[10]

-

The membrane pellet is washed and resuspended in a suitable buffer for the assay.[10]

2. Binding Reaction:

-

The assay is typically performed in a 96-well plate format.[9][10]

-

To each well, the following are added:

-

The plate is incubated to allow the binding to reach equilibrium.[8][9]

3. Separation and Detection:

-

The bound radioligand is separated from the unbound radioligand via vacuum filtration through a filter plate that traps the membranes.[8][10]

-

The filter plate is washed to remove any remaining unbound radioligand.[9][10]

-

The radioactivity trapped on the filter is measured using a scintillation counter.[10]

4. Data Analysis:

-

The data are analyzed to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50).

-

The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[10]

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Membrane_Prep [label="Membrane Preparation\n(EP4-expressing cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Incubation\n(Membranes + [3H]-PGE2 + Antagonist)", fillcolor="#F1F3F4", fontcolor="#202124"]; Filtration [label="Vacuum Filtration\n(Separate bound from free)", fillcolor="#F1F3F4", fontcolor="#202124"]; Washing [label="Washing Steps", fillcolor="#F1F3F4", fontcolor="#202124"]; Counting [label="Scintillation Counting\n(Measure radioactivity)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Data Analysis\n(Calculate IC50 and Ki)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Membrane_Prep [color="#202124"]; Membrane_Prep -> Incubation [color="#202124"]; Incubation -> Filtration [color="#202124"]; Filtration -> Washing [color="#202124"]; Washing -> Counting [color="#202124"]; Counting -> Analysis [color="#202124"]; Analysis -> End [color="#202124"]; } Radioligand Binding Assay Workflow.

Binding Kinetics

While binding affinity provides a measure of the strength of the interaction at equilibrium, binding kinetics describes the rates at which the antagonist associates (kon) and dissociates (koff) from the receptor. These parameters can be crucial for understanding the duration of action of a drug. For instance, an antagonist with a slow dissociation rate may have a prolonged effect even after the concentration of the drug in the plasma has decreased.

Detailed public information on the specific kon and koff values for BGC20-1531 is limited. However, the characterization of other EP4 antagonists like L-161,982 has noted a rapid association and slower dissociation, which enhances its efficacy.[11]

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure real-time biomolecular interactions and determine kinetic parameters.

1. Chip Preparation:

-

A sensor chip with a gold surface is functionalized.

-

The EP4 receptor is immobilized onto the sensor chip surface.

2. Binding Measurement:

-

A solution containing the antagonist (the "analyte") is flowed over the sensor chip surface.

-

As the antagonist binds to the immobilized receptor, the refractive index at the surface changes, which is detected by the SPR instrument and recorded as a response signal. This is the association phase .

3. Dissociation Measurement:

-

The antagonist solution is replaced with a buffer-only solution.

-

As the antagonist dissociates from the receptor, the refractive index changes back towards the baseline. This is the dissociation phase .

4. Data Analysis:

-

The association and dissociation curves are fitted to kinetic models to calculate the association rate constant (kon) and the dissociation rate constant (koff).

-

The equilibrium dissociation constant (KD), a measure of affinity, can be calculated from the ratio of koff to kon (KD = koff / kon).

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Immobilization [label="Immobilize EP4 Receptor\non Sensor Chip", fillcolor="#F1F3F4", fontcolor="#202124"]; Association [label="Association Phase\n(Flow antagonist over chip)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dissociation [label="Dissociation Phase\n(Flow buffer over chip)", fillcolor="#F1F3F4", fontcolor="#202124"]; Regeneration [label="Regeneration\n(Remove bound antagonist)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Data Analysis\n(Calculate kon, koff, KD)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Immobilization [color="#202124"]; Immobilization -> Association [color="#202124"]; Association -> Dissociation [color="#202124"]; Dissociation -> Regeneration [color="#202124"]; Regeneration -> Association [label="Repeat with different\nconcentrations", style=dashed, color="#5F6368"]; Dissociation -> Analysis [color="#202124"]; Analysis -> End [color="#202124"]; } Surface Plasmon Resonance Workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. What are EP4 antagonists and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. What are EP4 agonists and how do they work? [synapse.patsnap.com]

- 5. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. scbt.com [scbt.com]

The Role of EP4 Receptor Antagonists in Cancer Immunology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) is characterized by a complex interplay of cancer cells, stromal cells, and immune cells, often leading to an immunosuppressive milieu that facilitates tumor growth and metastasis. Prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator frequently overproduced in various cancers, has emerged as a critical driver of this immunosuppression. PGE2 exerts its effects through four E-type prostanoid (EP) receptors, with the EP4 receptor playing a predominant role in mediating the immunosuppressive and pro-tumorigenic functions of PGE2. Consequently, antagonism of the EP4 receptor has become a promising therapeutic strategy in cancer immunology. This technical guide provides an in-depth overview of the role of EP4 receptor antagonists in oncology, focusing on their mechanism of action, preclinical efficacy, and clinical development. Detailed experimental protocols and signaling pathways are also provided to support further research and drug development in this area.

Introduction: The PGE2-EP4 Axis in Cancer

Cyclooxygenase-2 (COX-2) is frequently overexpressed in malignant tissues, leading to elevated production of PGE2.[1] High levels of PGE2 in the TME are associated with poor prognosis and resistance to therapy in numerous cancers, including breast, prostate, colon, and lung cancer.[1] PGE2 promotes tumorigenesis through various mechanisms, including stimulating cancer cell proliferation, migration, invasion, and angiogenesis.[1][2] Critically, PGE2 is a potent modulator of the immune system, creating an immunosuppressive TME that allows cancer cells to evade immune surveillance.[3][4]

The biological effects of PGE2 are mediated by its binding to four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[5] The EP4 receptor, which signals primarily through the Gαs-cAMP-PKA pathway, is highly expressed on various immune cells, including myeloid-derived suppressor cells (MDSCs), tumor-associated macrophages (TAMs), dendritic cells (DCs), and T cells, as well as on cancer cells themselves.[6][7][8] Activation of the EP4 receptor by PGE2 orchestrates a range of immunosuppressive effects, making it a prime target for therapeutic intervention.[1][3]

Mechanism of Action of EP4 Receptor Antagonists

EP4 receptor antagonists are small molecule inhibitors that selectively block the binding of PGE2 to the EP4 receptor, thereby abrogating its downstream signaling.[9][10] This blockade reverses the immunosuppressive effects of PGE2 within the TME and promotes a more robust anti-tumor immune response. The key mechanisms of action are multifaceted and involve the modulation of various immune cell populations.

Reprogramming the Myeloid Compartment

One of the most significant impacts of EP4 antagonism is the reprogramming of myeloid cells, which are key drivers of immunosuppression in the TME.

-

Myeloid-Derived Suppressor Cells (MDSCs): PGE2 promotes the expansion and activation of MDSCs, a heterogeneous population of immature myeloid cells with potent T cell-suppressive functions.[1][11] EP4 antagonists have been shown to impair the differentiation of monocytes into immunosuppressive MDSCs.[12][13] By blocking EP4 signaling, these antagonists can reduce the accumulation of MDSCs in the tumor and draining lymph nodes.[4][13]

-

Tumor-Associated Macrophages (TAMs): PGE2 polarizes macrophages towards an M2-like phenotype, which is characterized by anti-inflammatory and pro-tumoral functions.[3][8] EP4 antagonists can shift this balance, promoting a switch to a pro-inflammatory M1-like macrophage phenotype that is capable of anti-tumor activity.[4]

-

Dendritic Cells (DCs): PGE2 can impair the function of DCs, which are critical for antigen presentation and the initiation of adaptive anti-tumor immunity.[3][4] Specifically, PGE2 can inhibit the maturation and migration of DCs, as well as their ability to produce pro-inflammatory cytokines.[3][14] EP4 antagonism can restore DC function, leading to enhanced T cell priming and activation.[3][13]

Enhancing T Cell and NK Cell Function

EP4 receptor antagonists also have direct and indirect effects on cytotoxic lymphocytes, which are the primary effectors of anti-tumor immunity.

-

Cytotoxic T Lymphocytes (CTLs): PGE2 can directly suppress the proliferation, cytokine production (e.g., IFN-γ), and cytolytic activity of CD8+ T cells.[8][15] By blocking this inhibitory signal, EP4 antagonists can enhance the function of tumor-infiltrating CTLs.[4][13] Furthermore, by reprogramming myeloid cells, EP4 antagonists indirectly promote the infiltration and activation of CTLs in the TME.[4]

-

Natural Killer (NK) Cells: NK cells play a crucial role in innate immunity against cancer, particularly in controlling metastasis.[16] PGE2 can suppress NK cell cytotoxicity and cytokine production.[6][16] EP4 antagonists have been shown to protect NK cells from PGE2-mediated suppression, thereby enhancing their anti-metastatic activity.[5][16]

Preclinical Data

A substantial body of preclinical evidence supports the efficacy of EP4 receptor antagonists in various cancer models, both as monotherapy and in combination with other immunotherapies.

Monotherapy Activity

Several selective EP4 antagonists have demonstrated significant anti-tumor activity in syngeneic mouse models of cancer.

| EP4 Antagonist | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Key Findings | Citation |

| E7046 (Palupiprant) | SaI/N (fibrosarcoma), PAN02 (pancreatic), CT26 (colon), EMT6 (breast), 4T1 (breast) | 150 mg/kg, oral, daily | Significant inhibition of tumor growth in all models. | Anti-tumor activity was dependent on both myeloid and CD8+ T cells. | [3] |

| MF-766 | CT26 (colon), EMT6 (breast) | 30 mg/kg, oral, daily | Modest as monotherapy. | Increased infiltration of CD8+ T cells, NK cells, and cDCs; reduced MDSCs. | [4] |

| RQ-15986 | 410.4 (mammary) | 100 mg/kg, oral, twice daily | ~50% reduction in tumor volume. | Inhibited spontaneous lung metastasis and improved survival. | [7] |

| Compound 36 | CT-26 WT (colon) | 75 mg/kg and 150 mg/kg | 32.0% and 51.78% TGI, respectively. | Better anti-tumor efficacy than E7046 at the same dose. | [17] |

Combination Therapy with Checkpoint Inhibitors

The ability of EP4 antagonists to remodel the immunosuppressive TME makes them ideal partners for combination with immune checkpoint inhibitors (ICIs), such as anti-PD-1 and anti-CTLA-4 antibodies.

| EP4 Antagonist | Combination Agent | Cancer Model | Key Findings | Citation |

| E7046 (Palupiprant) | anti-PD-1 | CT26 (colon) | Pronounced tumor growth inhibition, with 40% of mice rendered tumor-free. | Superior activity compared to either single agent. |

| E7046 (Palupiprant) | anti-CTLA-4 | 4T1 (breast) | Synergistic anti-tumor activity with 12.5% tumor-free mice. | Effective in a poorly immunogenic, anti-PD-1 non-responsive model. |

| MF-766 | anti-PD-1 | CT26 (colon), EMT6 (breast) | Synergistically improved efficacy compared to either single agent. | Enhanced infiltration of effector immune cells and M1-like macrophage reprogramming. |

Clinical Data

Several EP4 receptor antagonists have advanced into clinical trials, with early results demonstrating a manageable safety profile and signs of clinical activity, particularly in combination with ICIs.

Phase I/IIa Trial of Vorbipiprant (CR6086) with Balstilimab (anti-PD-1)

A phase Ib/IIa trial evaluated the combination of the EP4 antagonist vorbipiprant with the anti-PD-1 antibody balstilimab in patients with chemorefractory microsatellite-stable metastatic colorectal cancer (mCRC).[1][16]

| Endpoint | Result (N=28) | Citation |

| Overall Response Rate (ORR) | 11% (3 partial responses) | [1][16] |

| Disease Control Rate (DCR) | 50% | [1][16] |

| Median Duration of Response | 7.4 months | [1][16] |

| Median Progression-Free Survival (PFS) | 2.6 months | [1][16] |

| Median Overall Survival (OS) | 14.2 months | [1][16] |

The combination was well-tolerated with no dose-limiting toxicities observed.[1][16] These results are encouraging in a patient population that is typically refractory to immunotherapy.[1]

Phase I Trial of E7046 (Palupiprant)

A first-in-human phase I study of E7046 was conducted in 30 patients with advanced solid tumors.[12]

| Endpoint | Result | Citation |

| Maximum Tolerated Dose (MTD) | Not reached | [12] |

| Recommended Phase 2 Dose (RP2D) | 250 mg and 500 mg daily | [12] |

| Best Overall Response | Stable Disease in 23% of patients | [12] |

| Treatment Duration | ≥18 weeks for 5 patients with stable disease | [12] |

E7046 demonstrated a manageable safety profile and immunomodulatory effects, supporting its further development in combination therapies.[12]

Signaling Pathways and Experimental Workflows

PGE2-EP4 Signaling Pathway

The binding of PGE2 to the EP4 receptor activates a cascade of intracellular signaling events that ultimately lead to immunosuppression and tumor promotion.

Mechanism of EP4 Antagonist in the Tumor Microenvironment

EP4 antagonists disrupt the immunosuppressive network orchestrated by PGE2, leading to a more favorable anti-tumor immune response.

Preclinical Experimental Workflow for Evaluating EP4 Antagonists

A typical preclinical study to evaluate the efficacy of an EP4 antagonist involves several key steps.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the preclinical and clinical evaluation of EP4 receptor antagonists.

In Vivo Syngeneic Mouse Models

Syngeneic mouse models, where mouse tumor cells are implanted into immunocompetent mice of the same genetic background, are essential for studying cancer immunotherapies.[9][18]

-

Cell Lines and Implantation:

-

Treatment:

-

Readouts:

Flow Cytometry for Immune Cell Profiling

Flow cytometry is used to quantify the different immune cell populations within the TME.

-

Sample Preparation:

-

Staining:

-

Cells are stained with a panel of fluorescently-labeled antibodies against cell surface markers to identify specific immune cell populations.

-

MDSCs: Typically identified as CD11b+Gr-1+ in mice. Further subtyping into granulocytic (Ly6G+) and monocytic (Ly6C+) MDSCs is common.[19]

-

T Cells: Identified by CD3, with subsets defined by CD4 (helper T cells) and CD8 (cytotoxic T cells).[20] Activation and exhaustion markers (e.g., PD-1, TIM-3) can also be assessed.

-

Macrophages: Identified by F4/80 and CD11b. M1/M2 polarization can be assessed by intracellular staining for iNOS (M1) or surface markers like CD206 (M2).

-

-

Analysis:

-

Stained cells are analyzed on a flow cytometer to determine the percentage and absolute number of each immune cell population.

-

Immunohistochemistry (IHC)

IHC is used to visualize the spatial distribution of immune cells and other biomarkers within the tumor tissue.

-

Sample Preparation:

-

Staining:

-

Tissue sections are incubated with primary antibodies against the protein of interest (e.g., CD8 for cytotoxic T cells, CD163 for M2 macrophages).[21][23]

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, followed by a chromogenic substrate to produce a colored signal.[21]

-

-

Analysis:

-

The number of positive cells is quantified in different tumor regions, such as the tumor center and the invasive margin.[22]

-

ELISA for Cytokine Quantification

Enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of cytokines in biological fluids (e.g., cell culture supernatants, serum).

-

Principle:

-

A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate.[24]

-

The sample is added, and the cytokine binds to the capture antibody.[24]

-

A biotinylated detection antibody is then added, followed by streptavidin-horseradish peroxidase.[24]

-

A substrate is added, and the resulting color change is proportional to the amount of cytokine present.[24]

-

-

Application:

-

Used to measure the production of IFN-γ and TNF-α by NK cells or T cells to assess their functional activity.[25]

-

Conclusion and Future Directions

EP4 receptor antagonists represent a highly promising class of immunotherapeutic agents with the potential to overcome the immunosuppressive barriers within the TME. By reprogramming myeloid cells and enhancing the function of cytotoxic lymphocytes, these agents can promote a robust anti-tumor immune response. Preclinical studies have consistently demonstrated their efficacy, particularly in combination with immune checkpoint inhibitors. Early clinical data are encouraging, suggesting a manageable safety profile and clinical benefit in heavily pretreated patient populations.

Future research should focus on:

-

Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to EP4 antagonist therapy.

-

Novel Combinations: Exploring the synergy of EP4 antagonists with other therapeutic modalities, such as radiotherapy, chemotherapy, and other immunotherapies.

-

Understanding Resistance Mechanisms: Investigating potential mechanisms of resistance to EP4 blockade to develop strategies to overcome them.

The continued development of EP4 receptor antagonists holds great promise for expanding the reach and efficacy of cancer immunotherapy.

References

- 1. The Prostaglandin EP4 Antagonist Vorbipiprant Combined with PD-1 Blockade for Refractory Microsatellite-Stable Metastatic Colorectal Cancer: A Phase Ib/IIa Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combination of EP4 antagonist MF-766 and anti-PD-1 promotes anti-tumor efficacy by modulating both lymphocytes and myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Combination of EP4 antagonist MF-766 and anti-PD-1 promotes anti-tumor efficacy by modulating both lymphocytes and myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. blog.crownbio.com [blog.crownbio.com]

- 10. researchgate.net [researchgate.net]

- 11. Vorbipiprant combined with PD-1 blockade for refractory microsatellite stable metastatic colorectal cancer phase I/II trial results published in Clinical Cancer Research - Rottapharm Biotech [rottapharmbiotech.com]

- 12. jitc.bmj.com [jitc.bmj.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. pblassaysci.com [pblassaysci.com]

- 15. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Syngeneic Models - Creative Biolabs [creative-biolabs.com]

- 19. fcslaboratory.com [fcslaboratory.com]

- 20. oncodesign.com [oncodesign.com]

- 21. Differential intratumoral distributions of CD8 and CD163 immune cells as prognostic biomarkers in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Differential intratumoral distributions of CD8 and CD163 immune cells as prognostic biomarkers in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. CD163-positive tumor-associated macrophages and CD8-positive cytotoxic lymphocytes are powerful diagnostic markers for the therapeutic stratification of osteosarcoma patients: An immunohistochemical analysis of the biopsies fromthe French OS2006 phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 24. stemcell.com [stemcell.com]

- 25. researchgate.net [researchgate.net]

The Impact of EP4 Receptor Antagonism on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a significant barrier to effective cancer therapy, largely through the establishment of an immunosuppressive landscape. Prostaglandin E2 (PGE2), a lipid mediator often found at high concentrations within tumors, is a key architect of this immune evasion.[1][2][3] PGE2 exerts its pleiotropic effects through four G-protein-coupled receptors, with the EP4 receptor emerging as a critical transducer of its immunosuppressive signals.[4][5][6] Consequently, antagonism of the EP4 receptor represents a promising therapeutic strategy to remodel the TME, unleash anti-tumor immunity, and enhance the efficacy of existing cancer treatments, including immune checkpoint inhibitors.[1][3][7] This technical guide provides an in-depth overview of the effects of EP4 receptor antagonists on the TME, detailing the underlying signaling pathways, experimental methodologies to assess these effects, and a summary of key quantitative findings from preclinical and clinical studies.

The PGE2-EP4 Signaling Axis in the Tumor Microenvironment